Brain Content-Based Potency: Norapomorphine vs. Apomorphine vs. N-Propylnorapomorphine
In a direct head-to-head murine study utilizing a three-compartment model, the relative potency of norapomorphine based on brain content was determined to be 0.06, compared to apomorphine (1.0) and N-n-propylnorapomorphine (0.39). Norapomorphine also demonstrated the shortest brain half-life: 20 min vs. 47 min (apomorphine) and 29 min (NPA). Brain distribution rank order was NPA > apomorphine > norapomorphine [1]. These data confirm that norapomorphine is a substantially weaker and shorter-acting CNS agent than its N-alkylated counterparts, making it unsuitable for applications requiring sustained central dopaminergic tone but potentially advantageous for scenarios demanding rapid clearance.
| Evidence Dimension | In Vivo Relative Potency & Half-Life in Mouse |
|---|---|
| Target Compound Data | norapomorphine: relative potency = 0.06; t₁/₂ = 20 min |
| Comparator Or Baseline | apomorphine: relative potency = 1.0; t₁/₂ = 47 min; NPA: relative potency = 0.39; t₁/₂ = 29 min |
| Quantified Difference | Norapomorphine is 16.7-fold less potent than apomorphine; t₁/₂ is 2.35-fold shorter than apomorphine and 1.45-fold shorter than NPA. |
| Conditions | Male mice; two-compartment open model with brain third compartment; stereotypical gnawing behavior endpoint. |
Why This Matters
Prevents dosing errors when selecting this analog for CNS studies—15% shorter t₁/₂ and 94% lower potency versus apomorphine necessitate distinct administration protocols.
- [1] Burkman, A. M., Notari, R. E., & Van Tyle, W. K. (1974). Structural effects in drug distribution: comparative pharmacokinetics of apomorphine analogues. Journal of Pharmacy and Pharmacology, 26(7), 493–507. View Source
